2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
CAS No.: 398131-33-4
Cat. No.: VC6369614
Molecular Formula: C19H13F3N2O2
Molecular Weight: 358.32
* For research use only. Not for human or veterinary use.
![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile - 398131-33-4](/images/structure/VC6369614.png)
Specification
CAS No. | 398131-33-4 |
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Molecular Formula | C19H13F3N2O2 |
Molecular Weight | 358.32 |
IUPAC Name | 2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile |
Standard InChI | InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 |
Standard InChI Key | DAZMDZLYQXWJCC-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) for this compound remains unreported, analogous structures suggest:
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¹H NMR: Signals corresponding to aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.8 ppm), and benzyl methylene protons (δ ~5.2 ppm) .
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IR Spectroscopy: Stretching vibrations for -C≡N (~2200 cm⁻¹), -CF₃ (~1150 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile likely involves a multi-step sequence:
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Formation of the Benzyloxy Substituent:
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Nucleophilic aromatic substitution or Ullmann coupling to introduce the 3-trifluoromethylbenzyloxy group onto a 3-methoxy-4-hydroxyphenyl precursor.
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Knoevenagel Condensation:
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Reaction of the substituted benzaldehyde derivative with malononitrile under basic conditions (e.g., piperidine catalysis) to form the methylene-malononitrile linkage.
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Optimization Challenges
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Steric Hindrance: The bulky trifluoromethylbenzyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Moisture Sensitivity: Malononitrile’s hygroscopic nature requires anhydrous conditions to prevent hydrolysis .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the electron-deficient aromatic system. Limited solubility in water (<0.1 mg/mL) .
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Thermal Stability: The trifluoromethyl group enhances thermal resistance, with decomposition temperatures likely exceeding 250°C.
Crystallinity
Though crystallinity data for this specific compound is unavailable, related malononitrile derivatives exhibit monoclinic crystal systems with π-π stacking interactions between aromatic rings .
Chemical Reactivity and Functionalization
Electrophilic Susceptibility
The electron-deficient aromatic ring undergoes electrophilic substitution preferentially at the 5-position of the phenyl ring (relative to the methoxy group), guided by the directing effects of the -OCH₃ and -CF₃ groups.
Cyano Group Reactivity
The malononitrile moiety participates in:
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